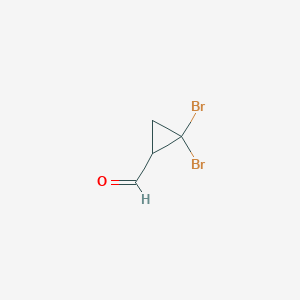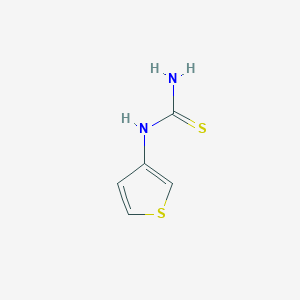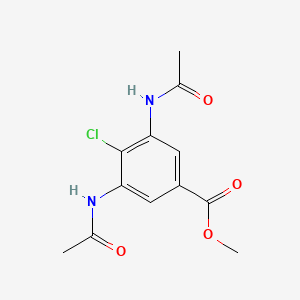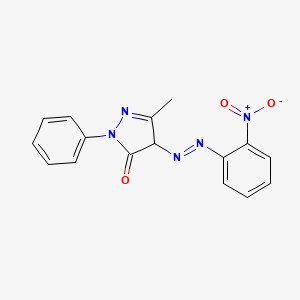
2,2-Dibromocyclopropane-1-carbaldehyde
Overview
Description
2,2-Dibromocyclopropane-1-carbaldehyde (DBCA) is an organic compound with the chemical formula C5H6Br2O. It is a colorless liquid with a pungent odor and is widely used in scientific research. DBCA has several applications in organic chemistry, biochemistry, and pharmacology due to its unique chemical properties.
Mechanism of Action
2,2-Dibromocyclopropane-1-carbaldehyde acts as an electrophilic reagent due to the presence of the carbonyl group and the two bromine atoms. It can react with nucleophiles such as amines, alcohols, and thiols to form cyclopropane derivatives. In biochemistry, 2,2-Dibromocyclopropane-1-carbaldehyde can react with the active site of enzymes to form covalent adducts, which can be used for the study of enzyme-catalyzed reactions. In pharmacology, 2,2-Dibromocyclopropane-1-carbaldehyde can react with nucleic acids and proteins to form adducts, which can inhibit the growth of cancer cells and viruses.
Biochemical and Physiological Effects
2,2-Dibromocyclopropane-1-carbaldehyde has several biochemical and physiological effects. It can inhibit the activity of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 2,2-Dibromocyclopropane-1-carbaldehyde can also inhibit the growth of cancer cells and viruses by forming adducts with nucleic acids and proteins. In addition, 2,2-Dibromocyclopropane-1-carbaldehyde can induce oxidative stress and DNA damage in cells, which can lead to apoptosis.
Advantages and Limitations for Lab Experiments
2,2-Dibromocyclopropane-1-carbaldehyde has several advantages and limitations for lab experiments. It is a versatile reagent that can be used for the synthesis of various cyclopropane derivatives. 2,2-Dibromocyclopropane-1-carbaldehyde is also a potent cross-linking agent that can be used for the study of protein-protein interactions. However, 2,2-Dibromocyclopropane-1-carbaldehyde is a toxic and reactive compound that requires careful handling and disposal. It can also form unwanted side products during reactions, which can complicate the purification process.
Future Directions
There are several future directions for the study of 2,2-Dibromocyclopropane-1-carbaldehyde. One direction is the development of new synthetic methods for the preparation of 2,2-Dibromocyclopropane-1-carbaldehyde and its derivatives. Another direction is the study of the mechanism of action of 2,2-Dibromocyclopropane-1-carbaldehyde on enzymes and proteins. The development of new drugs based on 2,2-Dibromocyclopropane-1-carbaldehyde derivatives is also an exciting direction for future research. Finally, the study of the environmental impact of 2,2-Dibromocyclopropane-1-carbaldehyde and its disposal is an important direction for the safe handling of this compound.
Scientific Research Applications
2,2-Dibromocyclopropane-1-carbaldehyde has several applications in scientific research. It is widely used as a reagent in organic synthesis for the preparation of various cyclopropane derivatives. 2,2-Dibromocyclopropane-1-carbaldehyde is also used in the synthesis of several natural products such as prostaglandins, steroids, and terpenoids. In biochemistry, 2,2-Dibromocyclopropane-1-carbaldehyde is used as a probe for the study of enzyme-catalyzed reactions. It is also used as a cross-linking agent for the study of protein-protein interactions. In pharmacology, 2,2-Dibromocyclopropane-1-carbaldehyde is used as a starting material for the synthesis of several drugs such as antiviral and anticancer agents.
properties
IUPAC Name |
2,2-dibromocyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O/c5-4(6)1-3(4)2-7/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZVPAQYKKCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499423 | |
| Record name | 2,2-Dibromocyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61782-63-6 | |
| Record name | 2,2-Dibromocyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Methoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1658589.png)
![2-[(3-Methyl-2-phenylmorpholin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1658590.png)
![5-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B1658591.png)

![5-(2-Bromophenyl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1658593.png)


![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, nonyl ester](/img/structure/B1658600.png)
![Pentyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B1658601.png)
![N-[(E)-[3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B1658603.png)
![N-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1658605.png)
![3-methyl-2-(4-methylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1658607.png)
![3-Benzyl-2-[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B1658610.png)
![4-[4-(Difluoromethoxy)phenyl]-5-phenyl-1,3,4,6-tetrahydropyrimido[5,4-c][1,5]benzodiazepin-2-one](/img/structure/B1658611.png)